1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine
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Overview
Description
1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines. These compounds are characterized by the presence of a phenyl ring attached to an ethylamine chain. The compound features a methoxy group on the phenyl ring and a methylpiperazine moiety, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 4-methylpiperazine.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a reductive amination reaction with 4-methylpiperazine to form an intermediate.
Final Product: The intermediate is then subjected to further reactions, such as reduction or alkylation, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other hydrogenation catalysts may be used to facilitate the reactions.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation Products: Hydroxy or carbonyl derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated or nucleophile-substituted compounds.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine involves its interaction with molecular targets such as receptors or enzymes. The compound may:
Bind to Receptors: Interact with specific receptors in the brain or other tissues, modulating their activity.
Inhibit Enzymes: Inhibit the activity of enzymes involved in metabolic pathways.
Modulate Pathways: Influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine: Similar structure but with a piperidine ring instead of piperazine.
1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)propan-1-amine: Similar structure but with a propanamine chain.
Uniqueness
1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both the methoxy group and the methylpiperazine moiety can result in distinct interactions with molecular targets compared to similar compounds.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-16-7-9-17(10-8-16)11-14(15)12-3-5-13(18-2)6-4-12/h3-6,14H,7-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEDTLUQSFWSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC=C(C=C2)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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